3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea
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Overview
Description
3-(3-Chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorinated indole moiety, and a pyridinylmethyl thiourea segment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 3-chlorophenyl isothiocyanate and the 5-fluoro-2-methyl-1H-indole-3-ethylamine. These intermediates are then reacted under controlled conditions to form the final thiourea compound. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully monitored to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl and pyridinylmethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-Chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea
- 3-(3-Chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea
Uniqueness
The uniqueness of 3-(3-Chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Properties
Molecular Formula |
C24H22ClFN4S |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C24H22ClFN4S/c1-16-21(22-14-19(26)5-6-23(22)28-16)9-12-30(15-17-7-10-27-11-8-17)24(31)29-20-4-2-3-18(25)13-20/h2-8,10-11,13-14,28H,9,12,15H2,1H3,(H,29,31) |
InChI Key |
AYRPUZJSIWOUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=NC=C3)C(=S)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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